Bienvenue dans la boutique en ligne BenchChem!

Agomelatine hydrochloride

melatonin receptor 5-HT2C antagonism antidepressant mechanism

Agomelatine hydrochloride is the only melatonergic agonist combining MT1/MT2 agonism (Ki 0.06–0.27 nM) with 5-HT2C antagonism (pKi 6.2–6.4)—a dual mechanism unmatched by melatonin, ramelteon, or SSRIs. It delivers antidepressant efficacy without 5-HT1A desensitization. Five characterized polymorphs (I–V, X); Form III provides highest bioavailability (AUC 331 ng·h/mL). Supplied at ≥99% purity with full NMR/MS/HPLC documentation. Ideal reference standard for circadian rhythm, depression, and polymorph formulation studies.

Molecular Formula C15H18ClNO2
Molecular Weight 279.76 g/mol
Cat. No. B1139338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAgomelatine hydrochloride
Synonyms(Z)-N-(2-(7-methoxynaphthalen-1-yl)ethyl)acetimidic acid hydrochloride
Molecular FormulaC15H18ClNO2
Molecular Weight279.76 g/mol
Structural Identifiers
SMILESCC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC.Cl
InChIInChI=1S/C15H17NO2.ClH/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13;/h3-7,10H,8-9H2,1-2H3,(H,16,17);1H
InChIKeyZJVMEXOLMFNQPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Agomelatine Hydrochloride: High-Purity Melatonergic Antidepressant for Research and Pharmaceutical Development


Agomelatine hydrochloride (CAS 1176316-99-6) is the hydrochloride salt of agomelatine (S-20098), a synthetic analog of the epiphysis hormone melatonin that acts as a potent agonist at melatonin MT1 and MT2 receptors while simultaneously functioning as a selective antagonist at serotonin 5-HT2C receptors . It is categorized as a norepinephrine-dopamine disinhibitor (NDDI) and represents a unique pharmacological class distinct from conventional selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) .

Why Agomelatine Hydrochloride Cannot Be Replaced by Other Melatonergic Agonists or Antidepressants in Research


Agomelatine hydrochloride exhibits a dual pharmacological mechanism that is not replicated by other melatonergic agonists such as melatonin, ramelteon, or tasimelteon, as it is the only compound in its class that combines potent MT1/MT2 receptor agonism with 5-HT2C receptor antagonism [1]. Its polymorphic crystalline forms (I, II, III, IV, and X) display markedly different physicochemical properties, including thermodynamic stability, intrinsic dissolution rate (IDR), and oral bioavailability (AUC0–12 h), which directly impact formulation performance and in vivo outcomes [2]. Substituting agomelatine hydrochloride with a different salt form, polymorph, or melatonergic analog without empirical justification can compromise experimental reproducibility, alter pharmacokinetic profiles, and invalidate comparative analyses, particularly in studies of circadian rhythm modulation, antidepressant activity, or 5-HT2C-mediated behavioral effects [3].

Quantitative Differentiation of Agomelatine Hydrochloride Against Comparators


Agomelatine Hydrochloride vs. Melatonin: 5-HT2C Receptor Antagonism Distinguishes Pharmacological Profile

Unlike melatonin, which lacks meaningful affinity for serotonin 5-HT2C receptors, agomelatine hydrochloride acts as a selective antagonist at this receptor subtype. At cloned human 5-HT2C receptors, agomelatine exhibits a pKi of 6.15 ± 0.04, whereas melatonin shows negligible affinity (pKi < 5.0) [1]. This functional difference is critical: 5-HT2C antagonism is mechanistically linked to enhanced frontocortical dopaminergic and adrenergic transmission, an effect not observed with melatonin alone . In behavioral models, agomelatine dose-dependently inhibits penile erections induced by the 5-HT2C agonist mCPP (1.25–40 mg/kg, IP), while melatonin is completely ineffective across the same dose range [2].

melatonin receptor 5-HT2C antagonism antidepressant mechanism

Polymorph-Dependent Bioavailability: Form III Exhibits Superior Oral Absorption Compared to Form II

Agomelatine exists in multiple polymorphic forms with distinct bioavailability profiles. In a comparative in vivo study, Form III demonstrated the highest oral absorption, with an AUC0–12 h of 331.16 ± 54.74 ng·h/mL, which is 78% greater than that of Form II (AUC0–12 h = 186.05 ± 45.93 ng·h/mL) and 12% greater than Form I (AUC0–12 h = 296.25 ± 49.39 ng·h/mL) [1]. The absorption rate constant (ka) for Form III was 0.74 ± 0.07 h−1, compared to 0.34 ± 0.05 h−1 for Form II—a 118% higher rate [1]. Intrinsic dissolution rate (IDR) correlated linearly with both ka and AUC (correlation coefficients > 0.9), confirming that dissolution-limited absorption drives these differences [2]. While Form II is thermodynamically the most stable polymorph (melting point 109.29 °C, highest heat of fusion) and undergoes no solvent-mediated phase transformation after 45–62 minutes, its lower IDR and bioavailability make it suboptimal for formulations requiring rapid or high systemic exposure [1].

polymorphism bioavailability dissolution rate

Agomelatine Hydrochloride vs. Ramelteon and Tasimelteon: Distinct Receptor Binding Profiles Determine Indication-Specific Utility

Among clinically available melatonergic agonists, agomelatine hydrochloride exhibits a unique receptor binding fingerprint that differentiates it from ramelteon and tasimelteon. At MT1 receptors, agomelatine (Ki = 0.10 nM) has approximately 7-fold lower affinity than ramelteon (Ki = 0.014 nM) but approximately 3-fold higher affinity than tasimelteon (Ki = 0.304 nM) [1]. At MT2 receptors, agomelatine (Ki = 0.12 nM) is comparable to ramelteon (Ki = 0.112 nM) and shows approximately 1.7-fold lower affinity than tasimelteon (Ki = 0.0692 nM) [1]. Crucially, agomelatine is the only agent in this set that also antagonizes 5-HT2C receptors (Ki = 6.15 nM for 5-HT2C binding), a property absent in ramelteon and tasimelteon [1]. Additionally, agomelatine's primary metabolites are inactive, whereas ramelteon's metabolite M-II retains 10–20% of the parent compound's affinity at MT1/MT2 receptors and achieves 20- to 100-fold higher systemic exposure, introducing a pharmacokinetic variable not present with agomelatine [1].

melatonin receptor agonists receptor binding circadian rhythm

High-Purity Agomelatine Hydrochloride (99.79% by HPLC) for Reproducible Analytical and In Vivo Studies

Commercially available agomelatine hydrochloride is supplied with validated purity of 99.79% as determined by HPLC, with NMR confirmation of structural identity . This purity level exceeds the ≥98% specification typical for many research-grade compounds and is cited in publications appearing in Nature Medicine . A validated UHPLC method for agomelatine and its six specified impurities demonstrates linearity over 0.1–25 μg/mL, with method accuracy ≥95.7% and intra-day precision RSD ≤2.6% for impurities [1]. These analytical specifications are critical for researchers performing quantitative pharmacology studies, where impurity-driven off-target effects or inaccurate dosing can confound results.

purity HPLC analytical standard

Agomelatine Hydrochloride Demonstrates Superior Antidepressant Efficacy vs. Fluoxetine in Severe MDD Patients

In a randomized, double-blind, 8-week clinical trial comparing agomelatine (25–50 mg/day, n=252) to fluoxetine (20–40 mg/day, n=263) in patients with severe major depressive disorder (baseline HAM-D17 ≥ 25), agomelatine demonstrated superior antidepressant efficacy [1]. The mean decrease in HAM-D17 total score over 8 weeks was significantly greater with agomelatine, with a between-group difference of 1.49 points (95% CI: 0.20–2.77; P=0.024) [1]. The responder rate (≥50% reduction in HAM-D17) was 71.7% for agomelatine versus 63.8% for fluoxetine (P=0.060), and the CGI-improvement responder rate (score 1 or 2) was 77.7% versus 68.8% (P=0.023) [1]. Notably, agomelatine also produced significantly greater improvement in sleep, with a between-group difference of 0.37 (95% CI: 0.06–0.68) on the HAM-D sleep subscore (P=0.018) [1]. Both treatments were safe and well tolerated, but the efficacy advantage of agomelatine was statistically significant for the primary endpoint.

clinical efficacy major depressive disorder HAM-D

Crystal Form Stability Hierarchy: Form II as the Thermodynamically Stable Reference Polymorph

Among the four identified polymorphic forms of agomelatine (Forms I, II, III, IV), Form II is the thermodynamically most stable under ambient conditions [1]. The relative stability ranking is Form II > Form I, III, and IV, as established by differential scanning calorimetry (DSC), powder X-ray diffraction (PXRD), and room-temperature stability studies [2]. Form II exhibits a melting point of 109.29 °C and the highest heat of fusion among the polymorphs [3]. During dissolution, metastable Forms I and III undergo solvent-mediated phase transformation (SMPT) to Form II, with transition points at 62 and 45 minutes, respectively [3]. Compared to Form I, Form II is monotropically related and represents the spontaneous transformation endpoint; increasing temperature or isopropanol volume ratio accelerates this conversion [4]. This stability profile dictates that long-term storage and pharmaceutical development must account for the inevitable conversion of metastable forms to Form II, which can alter dissolution behavior and bioavailability over shelf life.

polymorph stability crystal engineering formulation

Optimal Research and Development Applications for Agomelatine Hydrochloride


Preclinical Antidepressant Mechanism Studies Requiring Combined Melatonergic and Serotonergic Activity

Agomelatine hydrochloride is uniquely suited for in vivo and in vitro studies investigating antidepressant mechanisms beyond monoamine reuptake inhibition. Unlike fluoxetine (which induces 5-HT1A autoreceptor desensitization) or imipramine, chronic agomelatine administration does not alter 5-HT1A receptor density or G-protein coupling in the dorsal raphe nucleus, indicating a distinct neuroadaptive pathway [1]. In the rodent forced swim test, repeated administration of agomelatine (4–32 mg/kg) produces antidepressant-like effects, whereas acute melatonin is inactive, demonstrating that the combination of MT1/MT2 agonism and 5-HT2C antagonism is required for behavioral efficacy [2]. Researchers can leverage agomelatine hydrochloride to dissect the relative contributions of melatonergic and serotonergic signaling to antidepressant response without the confounding effects of monoamine transporter inhibition.

Pharmaceutical Formulation Development and Polymorph Screening for Optimized Bioavailability

Agomelatine hydrochloride's polymorphic diversity (Forms I, II, III, IV, X) presents both challenges and opportunities for formulation scientists. Form III provides the highest oral bioavailability (AUC0–12 h = 331.16 ng·h/mL) and fastest absorption (ka = 0.74 h−1), making it the preferred candidate for immediate-release formulations requiring rapid onset or high systemic exposure [3]. Conversely, Form II is thermodynamically stable and resistant to phase transformation during storage, making it suitable for long-shelf-life products where consistent dissolution performance is prioritized over maximal exposure [4]. Researchers can also exploit mixed-crystal approaches: blending Form II with Form X (85–90% Form II + 10–15% Form X) has been patented to enhance tablet dissolution rates compared to pure Form II [5]. A validated UHPSFC method (separation time 4.1 min, linear range 0.25–70 μg/mL) is available for monitoring polymorphic purity and impurity profiles during formulation development [6].

Circadian Rhythm and Sleep Research in Depression Models

Agomelatine hydrochloride is the only melatonergic agonist with clinically proven sleep-improving effects in major depressive disorder. In a head-to-head trial against fluoxetine, agomelatine produced significantly greater improvement in sleep quality (HAM-D sleep subscore difference: 0.37 points; P=0.018) [7]. Preclinically, agomelatine resynchronizes disrupted circadian activity cycles and promotes slow-wave sleep architecture without causing daytime sedation [8]. Unlike ramelteon (which has an active metabolite with 20× systemic exposure) or prolonged-release melatonin, agomelatine's metabolites are pharmacologically inactive, simplifying pharmacokinetic interpretation in sleep studies [9]. This profile makes agomelatine hydrochloride the compound of choice for investigations into the intersection of circadian dysregulation and mood disorders, particularly in transgenic models of depression or chronic stress paradigms.

High-Purity Reference Standard for Analytical Method Validation and Quality Control

Agomelatine hydrochloride with validated purity of 99.79% (HPLC) serves as a reliable reference standard for developing and validating analytical methods in pharmaceutical quality control . The compound is accompanied by comprehensive analytical data (NMR, MS, HPLC) and certificates of analysis, meeting requirements for GMP-compliant research and ANDA submissions [10]. Six specified impurities must be monitored simultaneously in drug substance and product analysis, and validated UHPLC and UHPSFC methods are available with documented linearity, accuracy (≥95.2–97.4%), and precision (RSD ≤ 1.5–2.4%) [6]. This purity level and analytical support make agomelatine hydrochloride suitable for use as a system suitability standard, calibration reference, or positive control in bioanalytical assays, ensuring method robustness and regulatory compliance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Agomelatine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.